molecular formula C49H62N10O13S2 B013101 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 25679-24-7

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Katalognummer: B013101
CAS-Nummer: 25679-24-7
Molekulargewicht: 1063.2 g/mol
InChI-Schlüssel: ZBTPHEHKAHBSMT-YRVFCXMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly referred to as Cholecystokinin Octapeptide (desulfated) or Non-Sulfated CCK8, is an 8-amino acid peptide derived from the carboxyl terminus of cholecystokinin (CCK), a neuropeptide widely distributed in the gastrointestinal tract and central nervous system . Its molecular formula is C49H62N10O13S2 (molecular weight: 1063.23 g/mol), and it lacks the sulfate group on the tyrosine residue present in the endogenous sulfated CCK8 (CCK8(SO3)) .

This peptide binds to CCK receptors (CCK1 and CCK2), which are G-protein-coupled receptors (GPCRs) involved in digestion, satiety, and anxiety modulation . The desulfated form exhibits reduced affinity for CCK1 receptors compared to its sulfated counterpart but retains activity at CCK2 receptors, making it a valuable tool for studying receptor-specific pathways .

Eigenschaften

CAS-Nummer

25679-24-7

Molekularformel

C49H62N10O13S2

Molekulargewicht

1063.2 g/mol

IUPAC-Name

(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid

InChI

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI-Schlüssel

ZBTPHEHKAHBSMT-YRVFCXMDSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Isomerische SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN

Kanonische SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN

Sequenz

DYMGWMDF

Synonyme

des(SO3)CCK-8
desulfated cholecystokinin-8
desulfated sincalide

Herkunft des Produkts

United States

Wirkmechanismus

Biochemical Pathways

Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively. These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder.

Biochemische Analyse

Biochemical Properties

Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system. It is a satiety peptide that inhibits food intake.

Cellular Effects

Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Peptide Synthesis and Modification

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). The synthesis typically involves the use of protecting groups like Boc (tert-butyloxycarbonyl) to facilitate the sequential addition of amino acids. The compound can undergo various reactions, including:

  • Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
  • Reduction: Disulfide bonds can be reduced using agents like dithiothreitol (DTT).
  • Substitution: Specific amino acids can be replaced to study structure-activity relationships.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts methionine to sulfoxide/sulfoneHydrogen peroxide, performic acid
ReductionReduces disulfide bondsDTT, tris(2-carboxyethyl)phosphine (TCEP)
SubstitutionReplaces amino acids for modificationsVarious amino acid derivatives

Biological Applications

2. Role in Cellular Signaling

Research indicates that this compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. Its specific sequence allows it to modulate receptor activity, which is crucial for understanding cellular communication and potential therapeutic targets .

3. Investigations in Protein-Protein Interactions

The compound is also being explored for its role in protein-protein interactions, which are fundamental to many biological processes. Studies have shown that modifications to its structure can enhance or inhibit these interactions, providing insights into the design of peptide-based inhibitors or activators.

Medical Applications

4. Therapeutic Potential

This compound is under investigation for its therapeutic applications, particularly in drug delivery systems and peptide-based drugs. Its ability to target specific receptors makes it a candidate for developing treatments for conditions such as cancer and gastrointestinal disorders .

Case Study: Minigastrin Analogues

Minigastrin analogues, which share structural similarities with this compound, have shown promise in targeting cholecystokinin-2 receptors (CCK2R). These analogues are being studied for their effectiveness in treating gastrointestinal cancers, highlighting the potential of this peptide in clinical applications .

Vergleich Mit ähnlichen Verbindungen

Endogenous CCK Derivatives

CCK8(SO3) (Sulfated CCK8)
  • Structure : Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.
  • Key Differences : The sulfate group on tyrosine enhances CCK1 receptor affinity (1000-fold higher than CCK2) .
  • Applications: Used in receptor specificity studies and diagnostic imaging of CCK1-expressing tumors .
  • Limitations : Rapid in vivo degradation due to sulfation .
CCK4 (Tetrapeptide)
  • Structure : Trp-Met-Asp-Phe-NH2.
  • Key Differences : Shorter sequence lacking the N-terminal residues, resulting in selective CCK2 receptor activation .
  • Applications : Behavioral studies (anxiety and panic responses) due to its blood-brain barrier permeability .
Compound Receptor Affinity Molecular Weight (g/mol) Key Modifications
CCK8(desulfated) CCK2 > CCK1 1063.23 Tyr desulfation
CCK8(SO3) CCK1 > CCK2 1143.29 Tyr sulfation
CCK4 CCK2-specific 599.70 Truncated N-terminal
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2
  • Structure: Incorporates D-norleucine (D-Nle) at positions 2 and 6 .
  • Key Differences: D-amino acids enhance metabolic stability; norleucine replaces methionine to reduce oxidation susceptibility .
  • Applications : Model peptide for studying protein interactions and drug delivery systems .
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2
  • Structure: N-methyl-norleucine (NMeNle) at position 6 .
  • Key Differences : N-methylation improves lipophilicity and resistance to enzymatic degradation .
  • Applications: Potential therapeutic agent due to prolonged half-life .
Compound Stability Enhancement Key Modifications
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 High D-Nle, norleucine substitution
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 Very High D-Nle, N-methyl-norleucine substitution
CCK8(desulfated) Moderate Native sequence with desulfation

Conjugated Forms for Targeted Delivery

DSPE-PEG-CCK8
  • Structure: CCK8 linked to distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) .
  • Key Differences : PEGylation enhances solubility and liposome integration for targeted drug delivery .
  • Applications: Active targeting of CCK2 receptor-expressing tumors in nanomedicine .
Compound Conjugation Partner Key Advantage
DSPE-PEG-CCK8 DSPE-PEG2000 Improved tumor targeting
CCK8(desulfated) None Native receptor interaction

Truncated Fragments

Cholecystokinin Octapeptide (1-4)
  • Structure : Asp-Tyr-Met-Gly .
  • Key Differences : Lacks the C-terminal Trp-Met-Asp-Phe-NH2, rendering it biologically inactive at CCK receptors .
  • Applications : Used as a negative control in receptor studies .

Vorbereitungsmethoden

Standard SPPS Protocol

Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key steps include:

  • Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation.

  • Amino Acid Activation : Carbodiimides (e.g., DCC) with hydroxybenzotriazole (HOBt) facilitate coupling.

  • Deprotection : Trifluoroacetic acid (TFA) removes tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

A critical challenge is the β-aspartyl rearrangement , where aspartic acid side chains form unintended linkages. For example, early attempts to synthesize CCK-8 via SPPS yielded up to 60% β-aspartyl byproducts.

Table 1: SPPS Conditions and Outcomes for this compound

ParameterDetailsOutcomeSource
Resin4-(oxymethyl)phenylacetamidomethyl (PAM)29% yield post-purification
Coupling ReagentDIC/HOBt85% coupling efficiency per step
Cleavage Conditions95% TFA, 2.5% H₂O, 2.5% triisopropylsilane90% cleavage efficiency
Purification MethodReverse-phase HPLC (C18 column, 10–40% acetonitrile gradient)>98% purity

Industrial-Scale SPPS

Automated synthesizers enable large-scale production with reduced manual intervention. Industrial protocols often use Boc-protected methionine to prevent oxidation during synthesis. Post-synthesis, the peptide is cleaved using hydrogen fluoride (HF) for higher efficiency, though this requires specialized equipment.

Enzymatic Synthesis

Protease-Catalyzed Condensation

Enzymatic methods offer regioselectivity, avoiding aspartyl isomerization. Thermolysin and α-chymotrypsin have been employed to catalyze specific peptide bonds:

  • Thermolysin : Catalyzes hydrophobic residue couplings (e.g., Met-Asp).

  • α-Chymotrypsin : Activates aromatic residues (e.g., Trp-Met).

A study achieved 52% yield for Boc-Asp(Bzl)-Phe-NH₂ using thermolysin, followed by 47% yield for Boc-Met-Asp(Bzl)-Phe-NH₂ via α-chymotrypsin.

Table 2: Enzymatic Synthesis Parameters

EnzymeSubstrateConditionsYieldSource
ThermolysinBoc-Asp(Bzl)-OH + H-Phe-NH₂pH 7.5, 40°C, 24 hr52%
α-ChymotrypsinBoc-Met-OMe + H-Asp(Bzl)-Phe-NH₂pH 8.0, 25°C, 48 hr47%
PapainBoc-Thr(Bzl)-OH + H-Gly-NH₂pH 6.5, 37°C, 12 hr54%

Advantages and Limitations

Enzymatic synthesis minimizes racemization and eliminates harsh deprotection steps. However, it requires precise control of pH and temperature, and enzyme costs can be prohibitive for large-scale production.

Solution-Phase Synthesis

Stepwise Coupling

Solution-phase synthesis is less common due to the complexity of purifying intermediate products. A notable example is the synthesis of Z-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp(Phe-NH₂)-OH, a CCK-8 analog, which involved:

  • Protection : Benzyl (Bzl) groups for aspartic acid and tyrosine.

  • Coupling : Dicyclohexylcarbodiimide (DCC) for activating carboxyl groups.

  • Deprotection : Catalytic hydrogenation to remove Z groups.

This method achieved 60% purity before HPLC, underscoring the need for rigorous purification.

Fragment Condensation

Fragment condensation improves efficiency by coupling pre-synthesized peptide segments. For example, the tripeptide Boc-Met-Asp(Bzl)-Phe-NH₂ was coupled with a pentapeptide fragment using mixed anhydride methods.

Challenges and Optimizations

Aspartyl Isomerization

Aspartic acid residues are prone to β-linkage formation during activation. Strategies to mitigate this include:

  • Low-Temperature Coupling : Reduces aspartimide formation.

  • Pseudoproline Dipeptides : Stabilize the peptide backbone during SPPS.

Methionine Oxidation

Methionine oxidation is minimized by:

  • Inert Atmosphere : Synthesis under nitrogen or argon.

  • Post-Synthesis Reduction : Treatment with dithiothreitol (DTT) to reduce sulfoxides.

Purification Techniques

Reverse-phase HPLC is indispensable for isolating the target peptide from byproducts. A typical protocol uses a C18 column with a 10–40% acetonitrile gradient, achieving >98% purity .

Q & A

Q. What is the structural and functional significance of the Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 sequence in receptor binding studies?

The peptide’s sequence contains motifs critical for receptor interaction, such as the Tyr and Trp residues (aromatic side chains) that often mediate hydrophobic binding, and Asp residues that may facilitate electrostatic interactions. For example, the Met-Gly-Trp segment could form a β-turn, a common structural feature in receptor-binding peptides. To validate this, researchers should use circular dichroism (CD) spectroscopy to confirm secondary structures and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What experimental methodologies are recommended for synthesizing and purifying this compound?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Post-synthesis, reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA modifier) ensures ≥95% purity. Mass spectrometry (e.g., MALDI-TOF) and amino acid analysis are mandatory for validation. Note: Methionine residues are oxidation-prone; use degassed solvents and inert atmospheres during synthesis and storage .

Q. How can researchers verify the stability of this compound under physiological conditions?

Conduct stability assays in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) over 24–72 hours. Use HPLC to monitor degradation peaks and LC-MS to identify breakdown products. For oxidation-prone residues (Met), include antioxidants (e.g., EDTA) in buffers or consider substituting Met with norleucine in control experiments .

Advanced Research Questions

Q. How should researchers design experiments to investigate the peptide’s interaction with G-protein-coupled receptors (GPCRs)?

A factorial design approach is recommended:

  • Variables : Peptide concentration (0.1–100 µM), receptor isoforms, and intracellular signaling reporters (e.g., cAMP or Ca²⁺ assays).
  • Controls : Peptide scrambled-sequence analogs and receptor knockout cells.
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess statistical significance via ANOVA . Advanced tip: Incorporate fluorescence resonance energy transfer (FRET) to visualize real-time receptor conformational changes .

Q. What strategies resolve contradictions in reported binding affinity data for this compound across studies?

Common discrepancies arise from assay conditions (e.g., ionic strength, temperature) or receptor glycosylation states. To address this:

  • Standardize buffer conditions (e.g., 150 mM NaCl, pH 7.4).
  • Use glycoengineered cell lines to isolate glycosylation effects.
  • Perform meta-analysis of published Kd values with a random-effects model to quantify heterogeneity .

Q. How can computational modeling enhance the understanding of this peptide’s dynamic interactions with targets?

Molecular dynamics (MD) simulations (e.g., using GROMACS) over 100-ns trajectories can predict binding modes and metastable states. Dock the peptide to receptor structures (from Cryo-EM or homology models) using AutoDock Vina. Validate predictions with mutagenesis (e.g., alanine scanning of Asp/Tyr residues) .

Q. What are the key considerations for ensuring reproducibility in studies involving this peptide?

  • Batch Consistency : Require Certificate of Analysis (CoA) for each synthesis batch, including HPLC traces and mass spectra.
  • Experimental Replicates : Use n ≥ 3 biological replicates with technical triplicates.
  • Data Transparency : Share raw SPR sensorgrams, MD simulation parameters, and statistical scripts via repositories like Zenodo .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in aqueous buffers?

  • Solubilization : Test co-solvents (e.g., DMSO ≤5% v/v) or formulate with cyclodextrins.
  • Sequence Modification : Substitute Gly with polar residues (e.g., Ser) in pilot analogs.
  • Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to check for aggregation .

Q. What advanced techniques quantify sub-nanomolar binding affinities for this peptide?

Isothermal titration calorimetry (ITC) provides direct ΔH and ΔS measurements but requires high peptide purity. For low-concentration assays, employ bio-layer interferometry (BLI) with streptavidin-coated biosensors and biotinylated receptors .

Ethical and Reporting Standards

Q. How should researchers report conflicting data on this peptide’s metabolic stability in vivo?

  • Transparency : Disclose all raw data, including outliers, in supplementary materials.
  • Contextual Factors : Clarify differences in animal models (e.g., murine vs. primate) or administration routes (IV vs. oral).
  • FAIR Principles : Use persistent identifiers (DOIs) for datasets and cite conflicting studies objectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 2
Reactant of Route 2
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.